Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)-

Catalog No.
S14361351
CAS No.
1439-43-6
M.F
C26H20NO3P
M. Wt
425.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetophenone, 4'-nitro-2-(triphenylphosphoranylide...

CAS Number

1439-43-6

Product Name

Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)-

IUPAC Name

1-(4-nitrophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone

Molecular Formula

C26H20NO3P

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C26H20NO3P/c28-26(21-16-18-22(19-17-21)27(29)30)20-31(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H

InChI Key

DFJBEZQYRSJOSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- is a complex organic compound that features a triphenylphosphoranylidene group attached to a 4-nitroacetophenone structure. Its molecular formula is C26H21NO3PC_{26}H_{21}NO_3P, and it has a molecular weight of approximately 423.43 g/mol. The compound is characterized by the presence of a nitro group at the para position of the acetophenone moiety, contributing to its unique chemical properties and potential applications in various fields.

Typical of both acetophenones and phosphoranylidene derivatives. Key reactions include:

  • Nucleophilic Substitution: The electrophilic carbonyl carbon in the acetophenone moiety can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: The triphenylphosphoranylidene group can facilitate condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions, altering the compound's reactivity and biological activity.

The synthesis of acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- can be achieved through several methods:

  • Nitration of Acetophenone: Starting with acetophenone, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the para position.
  • Formation of Triphenylphosphoranylidene: This can be synthesized by reacting triphenylphosphine with an appropriate carbonyl compound under suitable conditions, often involving base catalysis.
  • Coupling Reaction: The final product is obtained through a coupling reaction between the nitroacetophenone and the triphenylphosphoranylidene intermediate.

Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- has several potential applications:

  • Organic Synthesis: It serves as an intermediate in organic synthesis for creating more complex molecules.
  • Pharmaceutical Development: Due to its biological activities, it may be explored for developing new pharmaceuticals.
  • Material Science: The compound could be utilized in developing materials with specific electronic or optical properties due to its unique structural characteristics.

Interaction studies involving acetophenone derivatives typically focus on their reactivity with biological targets or other chemical species. For example:

  • Protein Binding Studies: Investigating how these compounds interact with proteins can provide insights into their mechanisms of action and potential therapeutic uses.
  • Reactivity with Nucleophiles: Understanding how the electrophilic sites in the compound react with nucleophiles can help predict its behavior in various chemical environments.

Several compounds share structural similarities with acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)-, including:

Compound NameMolecular FormulaUnique Features
AcetophenoneC8H8OC_8H_8OSimple ketone without nitro or phosphoranylidene
4-NitroacetophenoneC8H7NO3C_8H_7NO_3Contains nitro group but lacks phosphoranylidene
TriphenylphosphoranylideneacetophenoneC26H21OPC_{26}H_{21}OPSimilar phosphoranylidene structure
4'-Nitro-2-phenylacetophenoneC14H11NO3C_{14}H_{11}NO_3Contains phenyl substitution

Uniqueness

The uniqueness of acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- lies in its combination of a nitro-substituted acetophenone structure with a triphenylphosphoranylidene moiety. This combination potentially enhances its reactivity and biological activity compared to simpler analogs.

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Exact Mass

425.11808050 g/mol

Monoisotopic Mass

425.11808050 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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